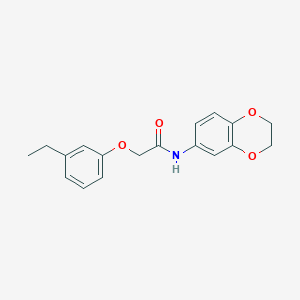![molecular formula C21H25N3O4 B4820033 ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4820033.png)
ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE
Descripción general
Descripción
ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a morpholine ring, an aniline derivative, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method starts with the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-(morpholinomethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring and aniline moiety are key structural features that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE
- ETHYL 4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE
- ETHYL 4-({[4-(PHENOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE
Uniqueness
ETHYL 4-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and binding interactions compared to similar compounds.
Propiedades
IUPAC Name |
ethyl 4-[[4-(morpholin-4-ylmethyl)phenyl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-28-20(25)17-5-9-19(10-6-17)23-21(26)22-18-7-3-16(4-8-18)15-24-11-13-27-14-12-24/h3-10H,2,11-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTWKMZJINIMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4819952.png)
![2-(4-chlorophenyl)-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4819959.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B4819966.png)
![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4819968.png)
![4-phenyl-3-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol](/img/structure/B4819973.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4819995.png)
![N-allyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4820003.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4820004.png)
![N-(2-ETHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4820008.png)
![METHYL 2-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B4820012.png)
![4-nitro-N-[3-(propan-2-yloxy)propyl]benzenesulfonamide](/img/structure/B4820016.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4820019.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4820025.png)

